molecular formula C15H15BrClNO2S B2934539 5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide CAS No. 1808821-80-8

5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2934539
CAS No.: 1808821-80-8
M. Wt: 388.7
InChI Key: QJZJZUFPWMGQOM-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human consumption. 5-Bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and antibacterial research. Sulfonamides are a well-established class of compounds known to function as competitive antagonists of 4-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway, thereby exhibiting bacteriostatic activity . Recent scientific investigations into structurally similar bromo-aryl-sulfonamides have demonstrated significant potency against challenging, multidrug-resistant bacterial strains. Specifically, certain 5-bromo-N-alkylthiophene-2-sulfonamides have shown promising activity against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae , with one study reporting a remarkably low minimum inhibitory concentration (MIC) of 0.39 μg/mL . This suggests that related benzenesulfonamide scaffolds, such as this compound, may hold potential for developing new therapeutic options against carbapenem-resistant pathogens. Beyond their antibacterial applications, sulfonamide cores are recognized for their diverse pharmacological profiles and are frequently explored for a range of biological activities, including anti-inflammatory and antitumor properties . The specific molecular architecture of this compound—featuring a 5-bromo-2,4-dimethylbenzene ring linked to a 2-chlorobenzyl group via a sulfonamide bridge—makes it a valuable chemical tool for structure-activity relationship (SAR) studies, library synthesis, and as a building block in the discovery of new bioactive molecules.

Properties

IUPAC Name

5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO2S/c1-10-7-11(2)15(8-13(10)16)21(19,20)18-9-12-5-3-4-6-14(12)17/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZJZUFPWMGQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CC=C2Cl)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dimethylbenzenesulfonyl chloride and 2-chlorobenzylamine.

    Bromination: The 2,4-dimethylbenzenesulfonyl chloride is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Amidation: The brominated product is then reacted with 2-chlorobenzylamine in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines or thiols, depending on the extent of reduction.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

Medicinally, compounds with sulfonamide groups are known for their antibacterial properties. This compound could be explored for potential therapeutic applications, including as an antimicrobial agent.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide exerts its effects depends on its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt biological pathways, leading to various effects depending on the target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents/Modifications Molecular Weight Notable Properties/Activities
Target Compound 5-Br, 2,4-diMe, 2-Cl-benzyl ~386.7 g/mol High lipophilicity; potential halogen bonding
5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide (5f) 5-Br, 2-OH, 5-Cl-phenyl ~376.8 g/mol Hydroxyl groups enhance solubility; LCMS m/z 377.8 [M+H]+
N-(2-Amino-5-chloro-phenyl)-2-bromo-benzenesulfonamide 2-NH₂, 5-Cl-phenyl ~361.6 g/mol Amino group increases reactivity; crystal packing stability
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide Cyclopropyl, naphthalene ring ~493.8 g/mol Extended aromatic system; improved π-π stacking
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Triazole, thiophene ~476.8 g/mol Triazole enhances hydrogen bonding; thiophene alters electronic profile

Physicochemical Properties

  • Solubility : Hydroxyl-containing derivatives (e.g., 5f) exhibit higher aqueous solubility due to polar groups, whereas methyl or halogen substituents (target compound) favor lipid membranes .
  • Thermal Stability : Crystallographic data (e.g., ) suggest that bulky substituents like naphthalene or cyclopropyl groups improve thermal stability via rigid molecular packing .
  • Spectroscopic Profiles : The target compound’s NMR would differ from 5f (δH 7.66–6.80 in CDCl₃) due to methyl vs. hydroxyl proton environments .

Crystallographic and Conformational Analysis

  • The target compound’s methyl groups may induce torsional strain in the benzene ring, contrasting with planar conformations in hydroxylated analogs () .
  • Triazole-containing compounds () adopt distinct hydrogen-bonding networks compared to dimethylated structures .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Property Target Compound 5f
Molecular Weight 386.7 376.8 361.6 493.8
Melting Point (°C) Not reported Not reported 178–180 192–194
Solubility (LogP) ~3.5 (est.) ~2.8 ~2.3 ~4.1
LCMS [M+H]+ Not reported 377.8 Not reported Not reported

Biological Activity

5-Bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound features a bromine atom, a chlorophenyl group, and a sulfonamide moiety, which are known to influence its biological activity. The sulfonamide group is particularly significant due to its role in pharmacological applications, including antibacterial and enzyme inhibition properties.

Antibacterial Activity

Research indicates that sulfonamides exhibit varying degrees of antibacterial activity. The synthesized compound has been tested against several bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects on other strains. The effectiveness was quantified using Minimum Inhibitory Concentration (MIC) values, with some derivatives showing promising results in comparison to standard antibiotics .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In one study, it was found that various synthesized derivatives exhibited strong urease inhibitory activity with IC50 values significantly lower than the reference standard thiourea . This suggests potential applications in treating conditions associated with urease activity, such as urinary tract infections.

The biological activity of this compound can be attributed to its structural features:

  • Sulfonamide Group : This moiety is known for mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, these compounds can effectively disrupt bacterial growth.
  • Aromatic Rings : The presence of bromine and chlorine atoms on the aromatic rings enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with target enzymes or receptors.

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Antibacterial Screening : A study evaluated various sulfonamide derivatives against common bacterial pathogens. Compounds with similar structural motifs demonstrated significant antibacterial effects, supporting the hypothesis that modifications in the aromatic system can enhance activity .
  • Enzyme Interaction Studies : Research involving bovine serum albumin (BSA) binding interactions highlighted how structural variations affect binding affinity and specificity. Fluorescence quenching methods were employed to determine binding constants, revealing that certain derivatives possess high affinity for BSA, indicating potential for drug formulation .

Comparative Analysis

To further understand the biological implications of this compound, a comparison with structurally related compounds is essential:

Compound NameAntibacterial ActivityAChE InhibitionUrease Inhibition
This compoundModerate to StrongStrongStrong
SulfanilamideModerateModerateWeak
AcetazolamideWeakStrongModerate

This table illustrates that while this compound shows promising results in both antibacterial and enzyme inhibition activities compared to other sulfonamides.

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